4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline

Beschreibung

Molecular Architecture and Bonding Configurations

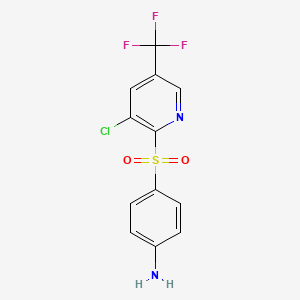

The molecular architecture of this compound is characterized by a complex arrangement of interconnected aromatic rings and functional groups that determine its three-dimensional structure and chemical properties. The compound consists of two primary aromatic systems: a pyridine ring substituted with chlorine and trifluoromethyl groups, and an aniline moiety, connected through a sulfonyl bridge. The pyridine ring contains nitrogen at the 1-position, chlorine at the 3-position, and a trifluoromethyl group at the 5-position, creating a highly electronegative environment due to the presence of multiple electron-withdrawing substituents. The sulfonyl group, containing sulfur in the +6 oxidation state bonded to two oxygen atoms, serves as the critical linkage between the pyridine and aniline components, creating a rigid structural framework that influences the overall molecular conformation.

The bonding configurations within this molecule involve a complex interplay of covalent bonds, with particular attention to the sulfonyl group's tetrahedral geometry around the central sulfur atom. The sulfur-oxygen bonds in sulfonyl groups typically exhibit bond lengths of approximately 1.436 Angstroms, consistent with double-bond character due to orbital overlap between sulfur d-orbitals and oxygen p-orbitals. The carbon-sulfur bonds connecting the sulfonyl group to the aromatic rings demonstrate bond lengths of approximately 1.786 Angstroms, reflecting the sp² hybridization of the aromatic carbon atoms. The trifluoromethyl group attached to the pyridine ring introduces significant steric and electronic effects, with carbon-fluorine bonds exhibiting lengths of approximately 1.35 Angstroms and contributing to the compound's overall electronegativity and lipophilicity characteristics.

The aniline portion of the molecule features a benzene ring with an amino group at the 1-position and the sulfonyl linkage at the 4-position, creating a para-substituted aromatic system. The amino group exhibits typical primary amine characteristics, with nitrogen-hydrogen bond lengths of approximately 1.01 Angstroms and a bond angle of approximately 107 degrees, slightly compressed from the ideal tetrahedral angle due to the lone pair on nitrogen. The aromatic carbon-carbon bonds within both the pyridine and benzene rings maintain typical aromatic bond lengths of 1.39-1.40 Angstroms, indicating delocalized pi-electron systems that contribute to the molecule's stability and planarity within each aromatic component.

Crystallographic Analysis and Space Group Determinations

Crystallographic studies of sulfonyl-containing compounds similar to this compound provide valuable insights into the solid-state organization and intermolecular interactions that govern crystal packing arrangements. While specific crystallographic data for this exact compound are limited in the available literature, related sulfonamide structures demonstrate characteristic patterns of hydrogen bonding and pi-stacking interactions that likely apply to this system. Sulfonamide compounds frequently crystallize in common space groups such as P21/c, Pnma, or P-1, depending on the specific substitution patterns and intermolecular interaction networks present in the crystal lattice.

The crystallographic analysis of related compounds reveals that the sulfonyl group plays a crucial role in determining crystal packing through its ability to participate in multiple intermolecular hydrogen bonding interactions. The sulfonyl oxygen atoms serve as hydrogen bond acceptors, while the amino group on the aniline moiety can function as both a hydrogen bond donor and acceptor. These interactions typically result in the formation of extended hydrogen bonding networks that stabilize the crystal structure and influence the overall three-dimensional arrangement of molecules within the unit cell. The presence of electronegative halogen atoms, such as the chlorine substituent on the pyridine ring, can contribute additional weak intermolecular interactions, including halogen bonding and dipole-dipole interactions that further stabilize the crystal lattice.

Space group determinations for similar sulfonamide compounds have revealed a preference for centrosymmetric space groups, particularly those belonging to the monoclinic and triclinic crystal systems. The 3-(3-Aminophenylsulfonyl)aniline structure, which shares structural similarities with the compound under investigation, crystallizes in space group P21/c with specific lattice parameters that reflect the efficient packing of molecules through intermolecular hydrogen bonding networks. The dihedral angles between aromatic rings in such structures typically range from 70 to 90 degrees, indicating significant non-planarity that facilitates optimal intermolecular interactions while minimizing steric hindrance between bulky substituents.

Conformational Isomerism and Torsional Angle Variations

The conformational behavior of this compound is governed by rotational freedom around key single bonds, particularly the carbon-sulfur bonds connecting the sulfonyl group to the aromatic rings. Computational and experimental studies of sulfonamide compounds have revealed that torsional angles around sulfonyl linkages exhibit distinct preferences that significantly influence molecular conformation and biological activity. The Cambridge Structural Database analysis of sulfonamide fragments demonstrates that torsion angles around aryl-sulfonyl bonds predominantly cluster near 90 degrees, where both the aromatic p-orbital and nitrogen lone pair bisect the sulfonyl O=S=O angle.

The rotational barriers around the sulfonyl linkages in this compound are influenced by several factors, including steric interactions between the bulky trifluoromethyl and chlorine substituents, electronic effects from the electron-withdrawing groups, and potential intramolecular hydrogen bonding interactions. Statistical analysis from the Cambridge Structural Database indicates that sulfonamide moieties exhibit higher rotational barriers compared to simple methylene linkages, resulting in more restricted conformational preferences. This restriction leads to a more defined set of accessible conformations, which can be critical for understanding the compound's chemical reactivity and potential biological interactions.

The trifluoromethyl group introduces additional conformational complexity due to its significant steric bulk and strong electron-withdrawing character. Trifluoromethyl substituents on aromatic rings typically adopt conformations that minimize steric interactions while maximizing favorable electronic interactions with the aromatic pi-system. The presence of both chlorine and trifluoromethyl substituents on the pyridine ring creates a highly substituted aromatic system that may exhibit restricted rotation around the pyridine-sulfonyl bond due to increased steric hindrance.

Conformational analysis of related heteroaromatic sulfonamide systems has revealed that molecules can adopt multiple distinct conformations depending on the crystallization conditions and intermolecular environment. These conformational variations, designated as S, U, and W conformations based on the overall molecular shape, demonstrate the flexibility inherent in these systems despite the presence of rigid aromatic components. The specific conformation adopted by this compound would depend on the balance between intramolecular steric interactions, electronic effects, and intermolecular forces present in different environmental conditions.

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O2S/c13-10-5-7(12(14,15)16)6-18-11(10)21(19,20)9-3-1-8(17)2-4-9/h1-6H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEPRNMRCPLYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801168186 | |

| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-42-2 | |

| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Structure

O

||

Cl S

| ||

/---N O

/ | |

| C---CF3 NH2

| |

\ C

\---N

|

C

Synthesis of Trifluoromethylated Pyridine Derivatives

The synthesis of trifluoromethyl pyridine (TFMP) derivatives generally involves three main methods:

Chlorine/fluorine Exchange

This method involves using 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a chemical intermediate. 2,3,5-DCTF can be synthesized by chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), followed by vapor-phase fluorination of 2,3,5-DCTC.

Preparation of Arylsulfonyl Chlorides

Arylsulfonyl chlorides, which are precursors for synthesizing sulfonylated anilines, can be prepared from aniline starting materials using a continuous flow reactor. This method involves mild reaction conditions and eliminates the need for added acid, making it safer and more scalable than traditional batch methods.

Visible-Light-Mediated Sulfonylation of Anilines

A visible-light-mediated sulfonylation method uses sulfonyl fluoride as a modifiable and stable sulfonylation reagent. A Suzuki-Miyaura cross-coupling reaction is performed with 4-bromobenzenesulfonyl fluoride and phenylboronic acid to generate functionalized sulfonyl fluoride. The crude product is then used under standard reaction conditions to synthesize the sulfonylated aniline.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds similar to 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline exhibit promising anticancer properties. A study highlighted the synthesis of sulfonamide derivatives that demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action involved apoptosis induction and inhibition of key regulatory proteins in the cell cycle, such as MDM2-p53 interactions .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both bacterial and fungal strains, making it a candidate for developing new antibiotics. The incorporation of the sulfonamide group enhances its efficacy compared to non-sulfonamide counterparts .

Agrochemicals

Herbicidal Activity

The structural features of this compound suggest potential applications in herbicides. Compounds with similar trifluoromethyl-pyridine moieties have been evaluated for their ability to inhibit photosynthetic electron transport in plants, which is crucial for their growth and survival. Such activity positions this compound as a potential candidate for developing selective herbicides that target specific weed species while minimizing damage to crops .

Enzyme Inhibition

Biological Activity

Studies have indicated that this compound may act as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). This inhibition is relevant for conditions such as Alzheimer's disease, where AChE activity needs to be regulated to improve cognitive function. The compound's ability to modulate enzyme activity highlights its therapeutic potential in neurodegenerative diseases .

-

Anticancer Mechanism Study

A recent investigation into sulfonamide derivatives revealed that some compounds induced apoptosis in cancer cells with increased caspase activity observed in treated samples. These findings suggest a strong correlation between the structural features of the compounds and their biological activities . -

Enzyme Inhibition Research

Research focused on the enzyme inhibition properties of similar compounds showed promising results in inhibiting AChE activity, which could lead to

Wirkmechanismus

The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biological pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Sulfonyl vs. Sulfinyl Derivatives

Compound : 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline

Oxy-Linked Pyridine-Aniline Derivatives

Compound : 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 87170-48-7)

Pyrimidine-Based Analogs

Compound : 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline

Trifluoromethyl-Aniline Derivatives

Compound : 2-Fluoro-5-(trifluoromethyl)aniline

- Structure : Trifluoromethyl and fluoro substituents directly on the aniline ring.

- Molecular Weight : 179.11 g/mol (C₇H₅F₄N) .

- Key Differences :

- Lack of a heterocyclic core simplifies synthesis but limits structural complexity for targeted applications.

- Enhanced hydrophobicity due to the trifluoromethyl group on the benzene ring.

Data Table: Structural and Functional Comparisons

| Compound Name | Core Structure | Functional Group | Molecular Weight (g/mol) | Notable Characteristics |

|---|---|---|---|---|

| Target Compound | Pyridine | Sulfonyl (SO₂) | ~337.7 | High polarity, strong electron-withdrawing |

| 4-Chloro-3-((3-chloro-5-(CF₃)pyridin-2-yl)oxy)aniline | Pyridine | Ether (O) | 327.15 | Medical intermediate, moderate reactivity |

| 2-(5,6-Dichloropyrimidin-4-yl)-4-(CF₃)aniline | Pyrimidine | Dichloro, CF₃ | 299 | Planar core, enhanced π-π stacking |

| 4-((3-Chloro-5-(CF₃)pyridin-2-yl)sulfinyl)aniline | Pyridine | Sulfinyl (SO) | 320.72 | Intermediate oxidation state, lower polarity |

| 2-Fluoro-5-(trifluoromethyl)aniline | Benzene | CF₃, F | 179.11 | Simplified structure, high hydrophobicity |

Biologische Aktivität

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline, also known by its CAS number 188591-46-0, is a sulfonamide compound notable for its diverse biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H12ClF3N2O3S

- Molecular Weight : 392.78 g/mol

- IUPAC Name : 4-(3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfonyl)aniline

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, it has been shown to exhibit:

- Antimicrobial Properties : The compound demonstrates significant activity against various bacterial strains, which is common among sulfonamide derivatives.

- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data Table

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 5.0 | Effective against resistant strains |

| Antifungal | C. albicans | 0.05 | Superior activity compared to Fluconazole |

| Anticancer | MCF-7 (breast cancer) | 9.46 | Induces apoptosis via caspase activation |

| Enzyme Inhibition | EGFR | 12.91 | Inhibits phosphorylation |

Case Study 1: Antimicrobial Activity

A study conducted by researchers highlighted the efficacy of this compound against Gram-negative bacteria such as E. coli. The compound's mechanism involved the inhibition of folate synthesis, a crucial pathway for bacterial growth.

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 breast cancer cells indicated that the compound significantly inhibited cell proliferation with an IC50 value of 9.46 µM. The mechanism was associated with increased levels of apoptosis markers, including caspase activation and PARP cleavage.

Case Study 3: EGFR Inhibition

Further research demonstrated that the compound effectively inhibited EGFR phosphorylation in cancer cells, leading to cell cycle arrest at the G2/M phase. This suggests potential as a targeted therapy in cancers driven by EGFR mutations.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline?

- Methodological Answer : The compound can be synthesized via sulfonylation of aniline derivatives. For example, details a related synthesis using CuI and KPO under argon to form pyridinyl-ethyl-aniline intermediates. A similar approach could involve reacting 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride with aniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .

Q. How can the purity of the compound be validated during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended, as demonstrated in for impurity analysis of nitro-trifluoromethyl-aniline derivatives. Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to resolve unreacted starting materials and sulfonic acid byproducts. Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) can also verify purity .

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodological Answer :

- H/C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~5.0 ppm, broad). The trifluoromethyl group (δ -60 to -70 ppm in F NMR) and chlorine substituents influence splitting patterns.

- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm) and NH bending (~1600 cm).

- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H] with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonylation yield?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts (e.g., Pd(OAc), CuI) to enhance coupling efficiency, as shown in for pyridinyl-aniline synthesis.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). highlights methanol and isopropanol as effective for similar intermediates.

- Temperature Gradients : Perform reactions at 25°C, 50°C, and reflux to assess thermal stability. Lower temperatures may reduce decomposition of the trifluoromethyl group .

Q. What analytical methods detect and quantify trace impurities in the compound?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with a triple quadrupole detector to identify impurities like nitro-aniline derivatives (e.g., 4-Nitro-3-(trifluoromethyl)aniline, as in ). Limit of detection (LOD) can be optimized to <0.1% using selective ion monitoring (SIM) .

Q. How does the electronic nature of the trifluoromethyl group influence reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution. Computational studies (DFT) can map electron density distribution, while Hammett substituent constants (σ) predict regioselectivity in sulfonylation. Experimental validation via competitive reactions with substituted pyridines is recommended .

Q. What alternative routes exist for modifying the sulfonamide moiety?

- Methodological Answer :

- Oxidation : Convert sulfonamide to sulfonic acid using HO/acetic acid (see ).

- Reduction : Catalytic hydrogenation (Pd/C, H) may reduce sulfonamide to thioether, though this risks cleaving the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.